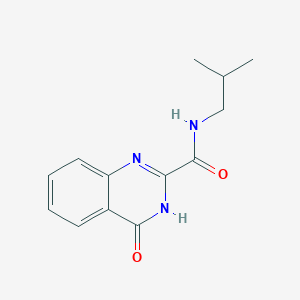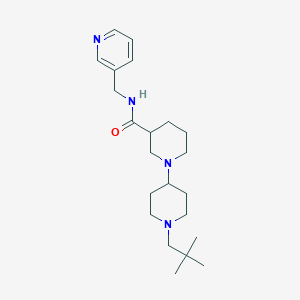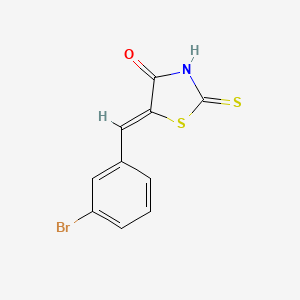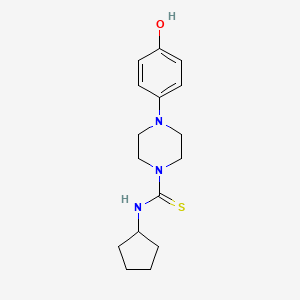
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
作用机制
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and promote the differentiation of mesenchymal stem cells into osteoblasts. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is its potency as an inhibitor of the Wnt/β-catenin signaling pathway. This makes it a valuable tool for studying the role of this pathway in various biological processes and diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. Another direction is to study its potential toxicity and develop strategies to minimize this toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interactions with other proteins in the Wnt/β-catenin signaling pathway.
合成方法
The synthesis of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves several steps, including the reaction of 2-aminobenzamide with isobutyryl chloride to form 2-isobutyrylamino-benzamide, which is then reacted with ethyl oxalyl chloride to form ethyl 2-(2-isobutyrylamino-phenyl)-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form N-isobutyl-3,4-dihydro-2H-quinazolin-4-one, which is finally reacted with formic acid to form this compound.
科学研究应用
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. This compound has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which may have potential applications in bone regeneration.
属性
IUPAC Name |
N-(2-methylpropyl)-4-oxo-3H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)7-14-13(18)11-15-10-6-4-3-5-9(10)12(17)16-11/h3-6,8H,7H2,1-2H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQIBJZDPQHJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)
![5-(2-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6021261.png)

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
